(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-11(12(17)15-6-9(13)7-15)16-5-3-2-4-10(16)14-8/h2-5,9H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHOTDNEBFKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone are γ-aminobutyric acid (GABA) receptors. These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers. This interaction results in the blocking of these receptors, which in turn inhibits neurotransmission.
Biological Activity
The compound (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that incorporates both azetidine and imidazopyridine moieties. This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated lethal concentrations (LC50) in the nanomolar range across multiple human cancer cell lines, suggesting potent anticancer activity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | LC50 (nM) |
|---|---|---|
| Compound 1 | U87 (Glioblastoma) | 200 ± 60 |
| Compound 2 | BE (Chemoresistant) | 18.9 |
| Compound 3 | SK (Neuroblastoma) | >3000 |
The findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in resistant cancer cell lines, highlighting its potential as a therapeutic agent .
Receptor Modulation
The compound has also been evaluated for its interaction with histamine receptors. Specifically, it has been identified as a partial agonist at the H3 receptor, which is implicated in various neurological conditions. The binding affinity and potency were assessed using a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay .
Table 2: Receptor Binding Affinities
| Compound | Receptor Type | pKi | pEC50 |
|---|---|---|---|
| 11b | H3R | 8.5 | 9.5 |
| 11i | H3R | 7.0 | 8.0 |
This modulation of histamine receptors may provide insights into the compound's potential applications in treating neurological disorders alongside its anticancer properties.
Study on Anticancer Efficacy
In a notable study, researchers synthesized various analogs of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against glioblastoma and neuroblastoma cell lines. The study found that compounds similar to this compound exhibited significant growth inhibition compared to existing therapies .
The combination of these compounds with radiation therapy showed enhanced efficacy, reducing the reproductive integrity of treated cells significantly. This suggests that such compounds could serve as effective radiosensitizers in clinical settings .
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have shown that related compounds undergo rapid absorption and exhibit favorable biodistribution profiles in vivo. For instance, a related compound was administered orally to mice, showing substantial uptake in brain tissue, which is crucial for treating central nervous system malignancies .
Scientific Research Applications
The compound (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has garnered attention in recent years due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, synthetic methodologies, and implications for drug development.
Key Properties
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- Functional Groups : Amino group, imidazole ring, and ketone functionality.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The presence of the azetidine ring in the compound may enhance its interaction with biological targets involved in cancer progression .
Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Imidazo[1,2-a]pyridine derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Research has shown that these compounds can influence P2X7 receptors, which are implicated in pain and inflammation pathways, making them candidates for treating conditions like Alzheimer's disease and multiple sclerosis .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented extensively. The compound may act by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
Aza-Friedel-Crafts Reaction
One notable synthetic route involves the aza-Friedel-Crafts reaction, which allows for the construction of complex heterocycles from simpler precursors under mild conditions. This method has been optimized to yield high purity and good yields of the desired product without the need for inert atmospheres or anhydrous conditions .
Three-component Reactions
Recent advancements have introduced three-component reactions that facilitate the efficient synthesis of imidazo[1,2-a]pyridine derivatives. These methodologies are advantageous due to their simplicity and broad substrate scope, enabling rapid exploration of structure-activity relationships .
Case Study 1: Anticancer Activity Assessment
In a recent study published in Drug Target Insights, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the azetidine moiety significantly enhanced anticancer activity compared to unsubstituted analogs .
Case Study 2: Neuroprotective Effects
Another investigation focused on evaluating the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in animal models of neurodegeneration. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease, highlighting their potential as therapeutic agents for neurological disorders .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Compounds sharing the 2-methylimidazo[1,2-a]pyridin-3-ylmethanone core but differing in substituents demonstrate significant variability in bioactivity. For example:
Key Observations :
- The naphthalen-1-yl substituent (Entry 3f) exhibits the highest potency (IC50 = 14.3 μM), likely due to enhanced hydrophobic interactions with PLA2 .
- Chlorine substituents (e.g., 3-chlorophenyl in Entry 3d) improve activity over unsubstituted phenyl groups (Entry 3c, IC50 = 194 μM) .
- Halogenation at the imidazopyridine ring (e.g., 6-chloro in ) may influence electronic properties but requires further bioactivity data .
Analogues with Heterocyclic Moieties
Replacement of the 3-aminoazetidine group with other heterocycles alters target selectivity and solubility:
| Compound | Heterocycle | Bioactivity | Reference |
|---|---|---|---|
| 6-(2-Amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-ylmethanone | Morpholin-4-yl | Antiviral (hypothesized) | |
| (4-(2-(4-Propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone () | Piperazine-triazole hybrid | Antileishmanial/antitrypanosomal | |
| (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | 3-Aminoazetidine | Not reported (predicted enhanced solubility) | N/A |
Key Observations :
- Morpholine-containing derivatives () are often explored for CNS targets due to improved blood-brain barrier penetration .
- Piperazine-triazole hybrids () show antiparasitic activity, suggesting that nitrogen-rich substituents enhance interaction with parasitic enzymes .
Analogues with Modified Linkers or Functional Groups
Structural flexibility in the methanone linker or adjacent groups impacts molecular conformation and activity:
Key Observations :
- gem-Difluoro substitutions () are known to resist oxidative metabolism, prolonging half-life .
Preparation Methods
Synthesis of 2-Methylimidazo[1,2-a]pyridin-3-yl Intermediate
- Starting from 2-aminopyridine and an appropriate aldehyde (e.g., 2-methyl-substituted aldehyde), the imidazo[1,2-a]pyridine ring is formed via the GBB-3CR method.
- The reaction uses scandium triflate or p-toluenesulfonic acid as catalysts in a methanol/dichloromethane solvent system.
- The reaction mixture is stirred under nitrogen at 50 °C for 1 hour, followed by addition of an isocyanide reagent and further stirring at 60 °C for 3 hours, then left overnight at room temperature to complete the cyclization and amination steps.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Purity and identity of the synthesized compounds are confirmed by high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and elemental analysis.
- Single-crystal X-ray crystallography has been used to validate the structure of key intermediates, confirming the imidazo[1,2-a]pyridine core and substitution pattern.
- Flash chromatography on silica gel with solvent systems such as dichloromethane/ethyl acetate mixtures is commonly employed for purification.
Research Findings and Optimization Notes
- The GBB-3CR method is versatile and allows for the introduction of diverse substituents on the imidazo[1,2-a]pyridine ring, enabling tuning of electronic properties and biological activities.
- Electron-donating substituents on the aldehyde component generally improve reaction yields and product stability.
- The use of scandium triflate as a catalyst provides efficient reaction rates and cleaner product profiles compared to traditional acid catalysts.
- Repeated chromatographic purification steps are necessary to achieve the purity levels required for biological screening, which can reduce overall isolated yields.
- Metal-free and eco-friendly synthetic approaches are being developed to minimize environmental impact while maintaining efficiency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone?
- The compound is synthesized via condensation reactions between imidazo[1,2-a]pyridine carbaldehyde derivatives and amine-containing substrates. For example, imidazo[1,2-a]pyridine-3-carbaldehyde reacts with aryl amines in methanol under reflux (16–24 hours) with glacial acetic acid as a catalyst, yielding Schiff base intermediates. Subsequent reduction with sodium borohydride (NaBH₄) in methanol produces the final methanamine derivatives .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- 1H/13C NMR : Key signals include imidazo[1,2-a]pyridine aromatic protons (δ 7.2–8.5 ppm) and azetidine NH₂ groups (δ 1.8–2.5 ppm). For example, a related compound, (6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanone, showed a carbonyl carbon at δ 165–170 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (1620–1680 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with deviations <0.05% between calculated and observed values .
Advanced Research Questions
Q. What experimental strategies improve reaction yields in imidazo[1,2-a]pyridine-based syntheses?
- Catalytic Optimization : Glacial acetic acid enhances Schiff base formation by protonating intermediates, reducing side reactions.
- Purification : Silica gel column chromatography with ethyl acetate/hexane (80:20) resolves polar byproducts. Recrystallization in methanol increases purity (>95%) .
- Reduction Control : NaBH₄ must be added at 5–10°C to prevent over-reduction of the Schiff base. Excess reagent is neutralized with dilute HCl post-reaction .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference NMR/IR data with structurally analogous compounds. For example, a 2-methylimidazo[1,2-a]pyridine derivative showed consistent δ 2.7 ppm for CH₃ in 1H NMR across multiple studies .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry. Though not directly reported for this compound, related imidazo[1,2-a]pyridines have confirmed planar geometries via crystallography .
Q. What in vitro assays evaluate the compound’s activity against protozoan parasites?
- Antileishmanial/Antitrypanosomal Assays : Compounds are tested on Leishmania donovani promastigotes and Trypanosoma brucei using resazurin-based viability assays. IC₅₀ values <10 µM indicate high potency. For example, a triazole-fused imidazo[1,2-a]pyridine derivative showed IC₅₀ = 3.2 µM against T. brucei .
- Cytotoxicity Screening : Parallel assays on mammalian cells (e.g., HEK293) ensure selectivity (therapeutic index >10) .
Q. How do structural modifications to the azetidine or imidazo[1,2-a]pyridine moieties affect pharmacological properties?
- Azetidine Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) on the azetidine ring enhances antiparasitic activity but may increase cytotoxicity.
- Imidazo[1,2-a]pyridine Functionalization : Methyl groups at position 2 improve metabolic stability, while chloro substituents at position 6 enhance target binding (e.g., 8p in had IC₅₀ = 4.7 µM vs. L. donovani).
- Methodological Validation : SAR studies require iterative synthesis, bioassays, and molecular docking to correlate structural changes with activity .
Methodological Notes
- Data Reproducibility : Ensure reaction conditions (e.g., reflux time, solvent purity) are strictly replicated to match reported yields .
- Analytical Cross-Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >98% before biological testing .
- Safety Protocols : Follow guidelines for handling azetidine derivatives (skin/eye irritants) and cytotoxic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
